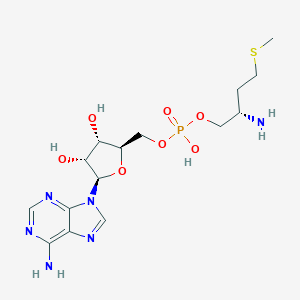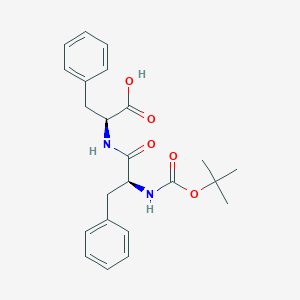
Oxalic acid, ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxalic acid, ammonium salt, also known as ammonium oxalate, is a chemical compound with the formula (NH4)2C2O4. It is the ammonium salt of oxalic acid and consists of ammonium cations (NH4+) and oxalate anions (C2O4^2-). This compound is a colorless or white crystalline solid that is odorless and non-volatile. It occurs naturally in many plants and vegetables and is also found in guano. Ammonium oxalate is used in various applications, including as an analytical reagent and a reducing agent .
准备方法
Synthetic Routes and Reaction Conditions
Ammonium oxalate can be synthesized through the reaction of oxalic acid with ammonium carbonate in an aqueous environment. The reaction is as follows:
(COOH)2 + 2NH3 → (NH4)2C2O4
In this process, 100 grams of oxalic acid is dissolved in 800 milliliters of water and then neutralized with approximately 83 grams of ammonium carbonate. The solution can be gently warmed to facilitate the reaction .
Industrial Production Methods
Industrial production of ammonium oxalate typically involves the same reaction between oxalic acid and ammonium carbonate. The process is scaled up to produce large quantities of the compound for various industrial applications. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
Ammonium oxalate undergoes several types of chemical reactions, including:
Oxidation: Ammonium oxalate can be oxidized to produce carbon dioxide, water, and nitrogen gas.
Reduction: It can act as a reducing agent in various chemical reactions.
Substitution: Ammonium oxalate can participate in substitution reactions where the oxalate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic conditions.
Reduction: Ammonium oxalate itself acts as a reducing agent in reactions with oxidizing agents.
Substitution: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed
Oxidation: Carbon dioxide, water, and nitrogen gas.
Reduction: The products depend on the specific reaction and the oxidizing agent used.
Substitution: The products vary based on the substituting anion.
科学研究应用
Ammonium oxalate has numerous scientific research applications, including:
Chemistry: It is used as an analytical reagent to precipitate calcium ions in qualitative analysis. It is also used in the preparation of other oxalate compounds.
Biology: Ammonium oxalate is used in the study of metabolic pathways involving oxalate and ammonium ions.
Medicine: It is used in blood tests to prevent coagulation by complexing with calcium ions.
Industry: Ammonium oxalate is used in the textile industry for dyeing and printing processes. .
作用机制
The mechanism of action of ammonium oxalate involves its ability to form complexes with metal ions. In biological systems, it can complex with calcium ions, preventing their precipitation and thus acting as an anticoagulant. In chemical reactions, its reducing properties are due to the presence of the oxalate ion, which can donate electrons to oxidizing agents. The molecular targets and pathways involved include the formation of stable complexes with metal ions and participation in redox reactions .
相似化合物的比较
Ammonium oxalate can be compared with other similar compounds, such as:
Sodium oxalate (Na2C2O4): Similar to ammonium oxalate, sodium oxalate is used as a reducing agent and in analytical chemistry. it does not have the same anticoagulant properties as ammonium oxalate.
Calcium oxalate (CaC2O4): This compound is commonly found in kidney stones and is less soluble in water compared to ammonium oxalate.
Potassium oxalate (K2C2O4): Used in similar applications as ammonium oxalate, but with different solubility and reactivity properties.
Ammonium oxalate is unique in its ability to act as an anticoagulant and its specific applications in both analytical chemistry and biological systems .
属性
CAS 编号 |
14258-49-2 |
|---|---|
分子式 |
C2H5NO4 |
分子量 |
107.07 g/mol |
IUPAC 名称 |
azanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C2H2O4.H3N/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);1H3 |
InChI 键 |
AJGPQPPJQDDCDA-UHFFFAOYSA-N |
SMILES |
C(=O)(C(=O)O)O.N |
规范 SMILES |
C(=O)(C(=O)[O-])O.[NH4+] |
| 14258-49-2 | |
物理描述 |
Solid; [Merck Index] |
Pictograms |
Irritant |
相关CAS编号 |
14258-49-2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


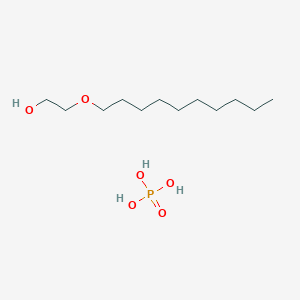
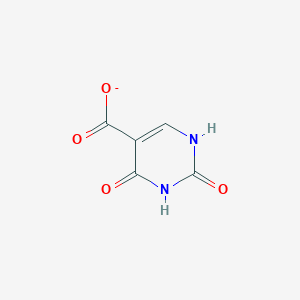
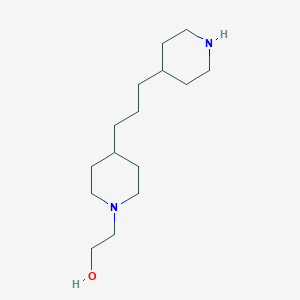
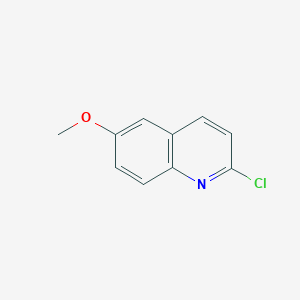


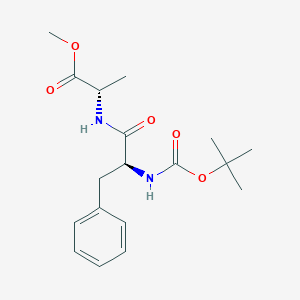

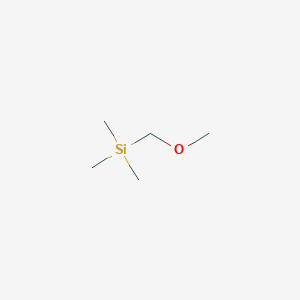
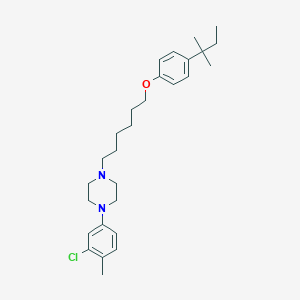
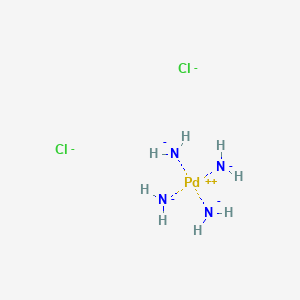
![4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid](/img/structure/B88762.png)
